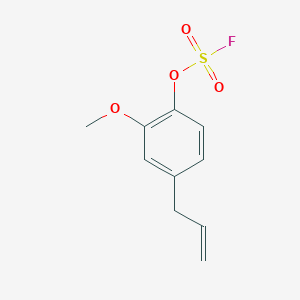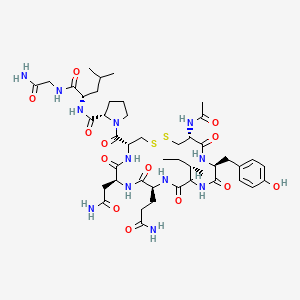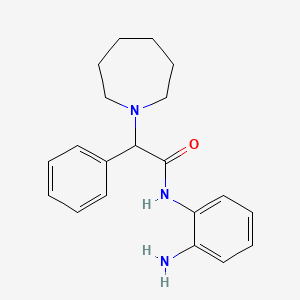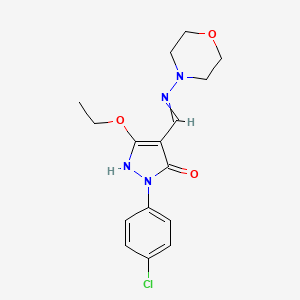![molecular formula C26H19N5O3 B14111595 1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system, substituted with phenyl and phenoxyphenyl groups. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an appropriate diamine with a dicarbonyl compound under acidic or basic conditions.
Formation of the Purine Ring: The purine ring is then constructed by reacting the imidazole intermediate with a suitable formyl or acylating agent.
Substitution Reactions: The phenyl and phenoxyphenyl groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
作用機序
The mechanism of action of 1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle progression and regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK-cyclin complexes and downstream signaling pathways that regulate cell proliferation and survival.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a fused heteroaromatic ring system, known for its biological activities.
Purine Derivatives: Compounds with a purine core structure, widely studied for their medicinal properties.
Imidazole Derivatives: Compounds containing an imidazole ring, used in various pharmaceutical applications.
Uniqueness
1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern and the combination of imidazole and purine rings. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
特性
分子式 |
C26H19N5O3 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
InChIキー |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)

![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)



![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
